Lipophilicity Advantage Over the Des-Isopropyl Analog
The target compound exhibits a computed XLogP3-AA of 3.5, compared to approximately 1.8 for 6-methoxy-1,2,3,4-tetrahydroquinoline (CAS 120-15-0), which lacks the 3-isopropyl group [1][2]. This +1.7 log unit increase corresponds to a roughly 50-fold higher partition coefficient, implying superior membrane permeability. The value of 3.5 resides within the optimal CNS drug space (typically logP 2–4), while 1.8 is below the commonly accepted lower bound [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 6-Methoxy-1,2,3,4-tetrahydroquinoline (CAS 120-15-0) – XLogP3 ~1.8 |
| Quantified Difference | Δ = +1.7 log units (~50× higher partition) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
A logP difference of 1.7 units dramatically alters membrane partitioning, directly impacting cellular permeability and bioavailability in whole-cell assays, making the target compound more suitable for intracellular or CNS targets compared to the des-isopropyl analog.
- [1] PubChem. Compound Summary for CID 24266834, 6-Methoxy-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline. XLogP3-AA = 3.5. Accessed 2026-05-04. View Source
- [2] PubChem. Compound Summary for CID 67113, 6-Methoxy-1,2,3,4-tetrahydroquinoline. XLogP3-AA ≈ 1.8. Accessed 2026-05-04. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
